
2-(1,3-Dithiolan-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithiolan-2-yl)ethan-1-amine is a chemical compound with the molecular formula C5H11NS2 . It is a building block that can be used in various chemical reactions .
Synthesis Analysis
1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A study also mentioned the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines for preparing thioalditol derivatives from d-mannitol .Molecular Structure Analysis
The molecular weight of this compound is 149.28 . The molecular structure consists of a 1,3-dithiolane ring attached to an ethan-1-amine group .Chemical Reactions Analysis
1,3-Dithiolanes can undergo various chemical reactions. They can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .Scientific Research Applications
Synthesis and Chemical Reactions
"2-(1,3-Dithiolan-2-yl)ethan-1-amine" plays a crucial role in various synthetic pathways and chemical reactions. It has been used in the synthesis of cyclic dithio-carbenium ion salts, which are further converted into ketene dithioacetals through deprotonation with tertiary amines, indicating its utility in synthesizing complex organic compounds (Okuyama, 1982). Additionally, this compound serves as an electrophilic dithiolanylating reagent, showcasing its ability to facilitate aromatic substitutions and yield C-dithiolanylated products, which are further processed into aldehydes (Hiratani, Nakai, & Okawara, 1973).
Conversion to Ketene Dithioacetals and Ortho Esters
The conversion of various 2-substituted 1,3-dithiolan-2-ylium perchlorates into ketene dithioacetals and ortho esters has been demonstrated, highlighting the compound's flexibility in organic synthesis. This process involves treatments with triethylamine, showcasing the structural diversity achievable through reactions involving "this compound" (Okuyama, Fujiwara, & Fueno, 1986).
Insecticidal Activity
Research into 1,3-dithiolane-containing nitromethene compounds, synthesized through reactions involving "this compound", has uncovered moderate insecticidal activity against Aphis craccivora. This suggests potential applications in developing neonicotinoid insecticides, with structure-activity relationships providing insights into the design of more effective compounds (Li, Tian, Xu, & Wang, 2013).
Quantum Chemical Studies
Quantum chemical studies on the addition of ethane-1,2-dithiol to 4-hydroxy-4-methylpent-2-ynenitrile have elucidated mechanisms of nucleophilic addition involving "this compound", further highlighting the compound's role in understanding organic reaction pathways at a molecular level (Chirkina, Mal’kina, Ushakov, & Krivdin, 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(1,3-dithiolan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c6-2-1-5-7-3-4-8-5/h5H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJHWKQEVUWJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2638069.png)
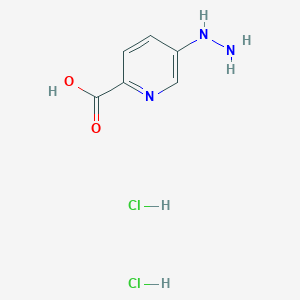
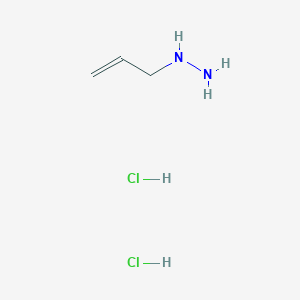
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2638075.png)

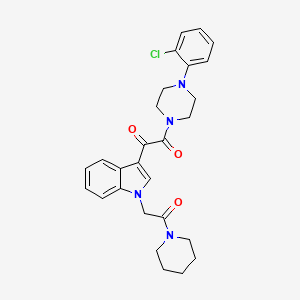
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2638078.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
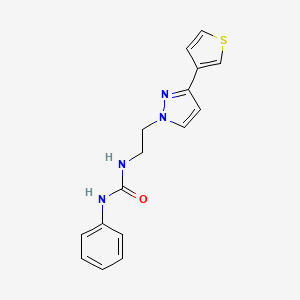
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2638084.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2638087.png)
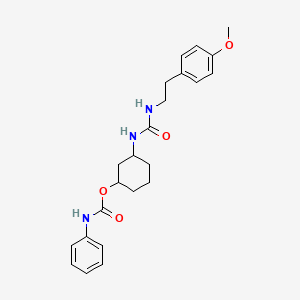
![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2638090.png)
